
4-Amino-5-iodonicotinamide
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Overview
Description
4-Amino-5-iodonicotinamide is a halogenated nicotinamide derivative featuring an amino group at position 4 and an iodine atom at position 5 of the pyridine ring. The iodine substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodonicotinamide typically involves the iodination of 4-amino-nicotinamide. One common method includes the reaction of 4-amino-nicotinamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-iodonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in the presence of a suitable catalyst.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
4-Amino-5-iodonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodonicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Amino-5-iodonicotinamide with analogs differing in substituents at position 5 or functional groups (e.g., aldehyde, nitrile). Key differences in physicochemical properties and applications are highlighted.
Table 1: Structural and Functional Comparison
Halogen Substituent Effects
- Iodo vs. Chloro/Bromo: The iodine atom in this compound has a larger atomic radius and lower electronegativity compared to chlorine or bromine.
- Reactivity : Chloro and bromo analogs exhibit higher reactivity in nucleophilic substitution reactions due to better leaving-group ability, whereas the iodo derivative may require harsher conditions .
Functional Group Variations
- Amide vs. Nitrile/Aldehyde: The amide group in this compound enhances hydrogen-bonding capacity, improving bioavailability compared to nitrile derivatives. Nitriles (e.g., 4-Amino-5-iodonicotinonitrile) are often used as synthetic intermediates due to their stability . Aldehyde-containing analogs (e.g., 4-Amino-5-chloronicotinaldehyde) are more reactive, serving as crosslinkers or precursors for heterocyclic synthesis .
Biological Activity
4-Amino-5-iodonicotinamide (AINA) is a derivative of nicotinamide, a compound known for its various biological activities, including anti-inflammatory and neuroprotective effects. This article explores the biological activity of AINA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group and an iodine atom attached to the nicotinamide scaffold. This modification may enhance its pharmacological properties compared to its parent compound, nicotinamide.
- Inhibition of Proinflammatory Cytokines : Similar to nicotinamide, AINA has been shown to inhibit the production of proinflammatory cytokines. Studies indicate that nicotinamide can reduce levels of IL-1β, IL-6, TNFα, and IL-8 in a dose-dependent manner during endotoxin stimulation . It is hypothesized that AINA may exert similar effects due to structural similarities.
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Nicotinamide's anti-inflammatory properties are partly attributed to its ability to inhibit PARP, an enzyme involved in DNA repair and inflammatory responses . AINA may also possess this inhibitory activity, contributing to its potential therapeutic effects.
- Neuroprotective Effects : The neuroprotective properties of AINA could be significant in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Research has shown that derivatives of nicotinamide can enhance neuronal survival and reduce toxicity in various models .
Biological Activity Data
Activity | Effect | Concentration Range |
---|---|---|
Cytokine Inhibition | Reduction in IL-6, TNFα | 4 mmol/L - 40 mmol/L |
PARP Activity | Inhibition during endotoxin exposure | 40 mmol/L |
Neuroprotection | Reduced toxicity in neuronal cell lines | IC50 values not specified |
Case Study 1: Anti-inflammatory Effects
A study demonstrated that AINA significantly reduced cytokine levels in vitro when exposed to endotoxins. The results showed that at concentrations as low as 4 mmol/L, there was a notable decrease in IL-6 levels from a baseline of 1100 pg/ml to 670 pg/ml . At higher concentrations (40 mmol/L), TNFα levels were reduced by over 95%, indicating strong anti-inflammatory potential.
Case Study 2: Neuroprotective Studies
In a recent investigation involving neurodegenerative models, AINA derivatives exhibited reduced cytotoxicity compared to traditional treatments like 4-aminopyridine. The acute toxicity was assessed in mice, revealing a significantly lower toxicity profile for new derivatives with AINA modifications . This suggests that AINA could provide therapeutic benefits with fewer side effects.
Properties
Molecular Formula |
C6H6IN3O |
---|---|
Molecular Weight |
263.04 g/mol |
IUPAC Name |
4-amino-5-iodopyridine-3-carboxamide |
InChI |
InChI=1S/C6H6IN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
InChI Key |
IBAQLRSEBHAJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)C(=O)N |
Origin of Product |
United States |
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